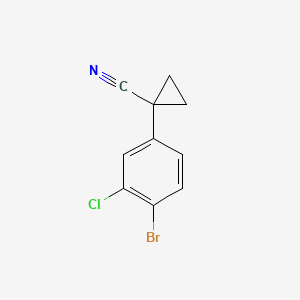

1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-bromo-3-chlorophenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXVQYBQBYXGKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC(=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742711 | |

| Record name | 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314776-50-5 | |

| Record name | 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Core Reaction Mechanism

The synthesis of 1-(4-bromo-3-chlorophenyl)cyclopropane-1-carbonitrile typically begins with a base-mediated cyclopropanation of 2-(4-bromo-3-chlorophenyl)acetonitrile. This method, adapted from analogous protocols for fluorinated derivatives, involves nucleophilic attack of the cyanomethyl group on 1,2-dibromoethane in a biphasic toluene-water system. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, while potassium hydroxide deprotonates the acetonitrile precursor to generate a carbanion.

Standard Reaction Conditions

Key parameters for this method are summarized below:

*Reported yields for analogous fluoro derivatives range from 43.5% (isolated) to 52.5% (theoretical).

Critical Optimization Factors

-

Catalyst Loading : Increasing TBAB to 6 mol% improves phase transfer but risks emulsion formation.

-

Solvent Polarity : Higher toluene ratios (15:1) enhance cyclopropane ring closure by reducing water-mediated side reactions.

-

Temperature Profile : Gradual heating to 100°C over 30 minutes minimizes decomposition of the nitrile group.

Alternative Pathways: Suzuki-Miyaura Coupling

Feasibility Assessment

Data from similar systems suggest the following challenges:

-

Steric Hindrance : The cyclopropane ring’s strain may reduce transmetalation efficiency.

-

Halogen Selectivity : Competitive oxidative addition at bromine vs. chlorine requires ligands like SPhos for regiocontrol.

Comparative Analysis of Synthetic Routes

Yield and Scalability

| Method | Advantages | Limitations |

|---|---|---|

| Direct Cyclopropanation | Single-step, high atom economy | Moderate yields (40–50%) |

| Suzuki Coupling | Modular aryl group introduction | Multi-step, sensitive to steric effects |

Cost and Practicality

-

Cyclopropanation : Low catalyst cost ($0.12/mmol TBAB) but requires specialized purification.

-

Suzuki Coupling : High palladium catalyst costs ($1.50/mmol PdCl₂) offset by potential for library synthesis.

Reaction Monitoring and Analytical Validation

Spectroscopic Characterization

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products Formed

Substitution: Substituted phenylcyclopropane derivatives.

Reduction: Cyclopropylamines.

Oxidation: Cyclopropanecarboxylic acids.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile is utilized in various scientific research applications due to its unique chemical properties:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

Material Science: It is used in the development of novel materials with specific chemical and physical properties.

Biological Studies: The compound is studied for its interactions with biological systems and potential biological activities.

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrile group and halogen substituents can influence its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Vergleich Mit ähnlichen Verbindungen

1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile

- Molecular Formula : C₁₀H₇BrFN

- Molecular Weight : 240.08 g/mol

- CAS : 749269-73-6

- Key Differences : Replaces the 3-chloro substituent with fluorine. Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and increase the electron-withdrawing effect compared to chlorine. This alters reactivity in cross-coupling reactions and hydrogen-bonding interactions .

1-(4-Bromophenyl)cyclopropane-1-carbonitrile

1-(3,4-Dichlorophenyl)cyclopropane-1-carbonitrile

- Molecular Formula : C₁₀H₇Cl₂N

- Molecular Weight : 212.08 g/mol

- CAS : 124276-57-9

- Key Differences : Features two chlorine atoms (3,4-dichloro) instead of bromine and chlorine. The increased electron-withdrawing effect and steric bulk may hinder certain reactions but enhance stability in acidic environments .

Physicochemical Properties

Commercial Availability and Challenges

Biologische Aktivität

1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C10H8BrClN

- Molecular Weight : 247.54 g/mol

The presence of bromine and chlorine substituents on the phenyl ring may enhance its biological activity through various mechanisms.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, halogenated phenyl derivatives have been shown to possess significant activity against various bacterial strains. A study focusing on related compounds demonstrated that the introduction of halogens can enhance lipophilicity, which is crucial for membrane penetration in microbial cells .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays have suggested that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and survival. For example, it may inhibit the PI3K/Akt pathway, which is often upregulated in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, leading to altered cellular function.

- Receptor Interaction : It might interact with various receptors, modulating their activity and influencing downstream signaling pathways.

- Oxidative Stress Induction : Similar compounds have been reported to increase oxidative stress within cells, contributing to cytotoxic effects against pathogens and cancer cells .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial activity.

Study 2: Cancer Cell Line Assay

In a separate investigation, the compound was tested on human breast cancer cell lines (MCF-7). The study found that treatment with 10 µM of the compound resulted in a 40% reduction in cell viability after 48 hours, suggesting potent anticancer properties. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent .

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H8BrClN |

| Molecular Weight | 247.54 g/mol |

| Antimicrobial MIC (S. aureus) | 32 µg/mL |

| Anticancer IC50 (MCF-7) | 10 µM |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile, and how do reaction parameters influence outcomes?

The synthesis typically involves cyclopropanation via [2+1] cycloaddition or alkylidene transfer reactions. Key parameters include:

- Catalyst selection : Transition-metal catalysts (e.g., Rh or Cu) optimize ring closure efficiency .

- Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions like ring-opening .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nitrile group stability during cyclopropane formation .

Critical purification steps, such as column chromatography, are essential to isolate the product from halogenated byproducts .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic features should be prioritized?

- IR Spectroscopy : The nitrile group (C≡N) exhibits a sharp absorption near 2,204 cm⁻¹, while aromatic C–H stretches appear at ~3,100–3,200 cm⁻¹ .

- LCMS (APCI) : The molecular ion peak [M]⁻ at m/z 277 (or similar) confirms molecular weight, with fragmentation patterns indicating halogen loss (e.g., Br⁻ at m/z 79/81) .

- X-ray Crystallography : Resolves cyclopropane ring geometry (bond angles ~60°) and substituent spatial arrangement .

Advanced: How can researchers address contradictions in X-ray crystallography data when nonplanar cyclopropane geometry is observed?

Nonplanar distortions in cyclopropane rings arise from steric interactions between substituents. Strategies include:

- Torsion angle analysis : Compare experimental data (e.g., C6–C1–C2–C3 torsion angles) with DFT-optimized structures to validate deviations .

- Supplementary NMR : NMR chemical shifts (e.g., cyclopropane carbons at δ ~10–20 ppm) corroborate ring strain and substituent effects .

Advanced: What experimental strategies minimize ring-opening side reactions during functionalization of the cyclopropane ring?

- Low-temperature conditions : Slow addition of electrophiles (e.g., Grignard reagents) at −78°C reduces ring strain-induced reactivity .

- Protecting group use : Temporarily mask the nitrile group (e.g., as a silyl ether) to prevent nucleophilic attack .

- Kinetic monitoring : Use in-situ FTIR or HPLC to detect early-stage decomposition and adjust reaction stoichiometry .

Advanced: How does computational modeling predict the reactivity of the carbonitrile group in cross-coupling reactions?

- DFT calculations : Simulate charge distribution to identify electrophilic/nucleophilic sites. The nitrile’s LUMO often localizes on the cyano carbon, favoring nucleophilic addition .

- Transition-state analysis : Models steric hindrance from the bromo and chloro substituents, guiding catalyst selection (e.g., Pd vs. Ni) for Suzuki-Miyaura couplings .

Basic: What challenges arise in achieving regioselective substitution on the halogenated aromatic ring?

- Steric effects : The 3-chloro substituent directs electrophiles to the para position relative to bromine, but competing ortho pathways may occur .

- Directing group modulation : Use Lewis acids (e.g., AlCl₃) to enhance para selectivity in Friedel-Crafts alkylation .

Advanced: How can researchers design experiments to study cyclopropane ring strain’s impact on electronic properties?

- Electrochemical analysis : Cyclic voltammetry reveals redox potentials influenced by ring strain (e.g., lowered LUMO energy due to nitrile conjugation) .

- UV-Vis spectroscopy : Monitor π→π* transitions in the aromatic ring; strain-induced distortion alters extinction coefficients .

Advanced: What methodologies analyze steric effects of bromo/chloro substituents on reaction pathways?

- Crystal structure overlay : Compare with analogs (e.g., 1-(5-Bromo-2-chlorophenyl) derivatives) to quantify substituent bulk using van der Waals radii .

- Hammett plots : Correlate substituent σ values with reaction rates (e.g., bromo’s −I effect slows nitrile hydrolysis vs. chloro) .

Advanced: How is tandem mass spectrometry used to confirm structural integrity and fragmentation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.